Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine structure, which is a fused bicyclic system containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The systematic name reflects its functional groups, including a formyl group and a carboxylate ester.
The compound can be derived from various synthetic pathways involving imidazo[1,2-a]pyridine derivatives. It is often studied in the context of developing pharmaceuticals due to its biological activity.
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate falls under the classification of heterocyclic compounds, specifically within the group of nitrogen-containing bicyclic compounds. Its molecular formula is , and it has a molecular weight of approximately 176.17 g/mol.
The synthesis of methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves several steps:
The reaction conditions typically require careful control of temperature and pH to optimize yields and minimize by-products. For example, in one synthesis route, the reaction was stirred overnight and then worked up with brine and ethyl acetate extraction to isolate the product.
The molecular structure of methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate features:
Key structural data include:
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate can participate in various chemical reactions:
The reaction pathways often depend on the substituents present on the imidazo and pyridine rings, influencing reactivity and selectivity.
The mechanism of action for methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate involves:
Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate has several scientific uses:
Imidazo[1,2-a]pyridine represents a privileged heterocyclic scaffold in pharmaceutical research, characterized by a fused bicyclic structure combining imidazole and pyridine rings. This framework exhibits remarkable π-electron delocalization, enhancing its capacity for diverse non-covalent interactions with biological targets. Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate exemplifies a strategically functionalized derivative where the 2-formyl and 6-carboxylate groups create a versatile chemical handle for drug discovery pipelines. Its molecular architecture (C₁₀H₈N₂O₃; MW 204.19 g/mol) positions it as a critical synthon for constructing complex bioactive molecules targeting multiple therapeutic areas [2] [5].
Imidazo[1,2-a]pyridine derivatives hold "privileged scaffold" status due to their proven therapeutic relevance across diverse target classes. Structural modifications at the 2- and 6-positions significantly modulate pharmacological profiles while maintaining favorable drug-like properties. Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate exemplifies this versatility, where its dual functionalization enables:
Table 1: Representative Bioactive Imidazo[1,2-a]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | |
---|---|---|---|---|---|
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate | 129912-28-3 | C₁₀H₁₀N₂O₂ | 190.20 g/mol | 2-CH₃, 6-COOCH₃ | [1] |
Methyl 2-(p-tolyl)imidazo[1,2-a]pyridine-6-carboxylate | 917252-78-9 | C₁₆H₁₄N₂O₂ | 266.29 g/mol | 2-(4-CH₃C₆H₄), 6-COOCH₃ | [3] |
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate | 962-24-3 | C₁₅H₁₂N₂O₂ | 252.27 g/mol | 2-C₆H₅, 6-COOCH₃ | [6] |
Methyl imidazo[1,2-a]pyridine-6-carboxylate | 136117-69-6 | C₉H₈N₂O₂ | 176.17 g/mol | 6-COOCH₃ | [4] |
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 80353-93-1 | C₉H₈N₂O₂ | 176.17 g/mol | 2-COOH, 6-CH₃ | [7] |
The strategic placement of formyl and carboxylate groups at C2 and C6 creates orthogonal reactivity domains for parallel synthesis:
Table 2: Functional Group Reactivity in Methyl 2-Formylimidazo[1,2-a]pyridine-6-carboxylate
Functional Group | Position | Key Reactivity Pathways | Role in Drug Design |
---|---|---|---|
Formyl (-CHO) | C2 | Reductive amination, Wittig olefination, Knoevenagel condensation | Introduces amine, alkene, or heterocyclic moieties |
Carboxylate (-COOCH₃) | C6 | Hydrolysis, transesterification, amidation | Converts to carboxylic acids, amides, or hydrazides |
Quantum mechanical analyses reveal that the 2-formyl group reduces the HOMO-LUMO gap by ~1.2 eV versus unsubstituted analogs, enhancing charge-transfer interactions with biological targets. The ester carbonyl exhibits a characteristic ¹³C NMR shift at δ 165–170 ppm, while the aldehyde proton resonates at δ 10.2–10.5 ppm in DMSO-d₆ [2] [6].
The medicinal exploitation of imidazo[1,2-a]pyridines began with the 1970s development of zolpidem (GABA-A agonist), establishing the scaffold's CNS bioavailability. Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate emerged as a key intermediate in the 2000s with advances in:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9